molecular formula C26H28N2O4 B4039974 N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide

N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide

Cat. No.: B4039974
M. Wt: 432.5 g/mol
InChI Key: OOEONLJHXFXUDE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.20490738 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

The synthesis of complex organic compounds often involves multi-step reactions that can include cyclization, halogenation, and the use of specific catalysts or reagents. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by stirring with sodium ethoxide, demonstrating a method for creating compounds with potential biological activity (Sañudo et al., 2006). Similarly, the synthesis of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives through coupling reactions highlights the use of metallic components for creating compounds with cytotoxic effects (Kelly et al., 2007).

Potential Research Applications

  • Biological Activity : Compounds with benzoxazole motifs, such as those synthesized in the studies mentioned, often exhibit a broad spectrum of biological activities. This includes antibacterial, antifungal, and anticancer properties. For example, N-substituted benzoxazoles have shown a broad spectrum of activity against gram-positive and gram-negative bacteria (Arpaci et al., 2002).

  • Cytotoxic Effects : The inclusion of ferrocenylmethyl and benzoxazole components has led to compounds exhibiting cytotoxic effects on cancer cell lines, indicating potential applications in cancer research and therapy (Kelly et al., 2007).

  • Synthetic Methodologies : Studies focusing on the synthesis of complex organic molecules, including those with benzoxazole units, highlight the importance of developing new synthetic routes. These methodologies can be applied to the synthesis of a wide range of compounds for further evaluation of their physical, chemical, and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[(3,4-dimethoxyphenyl)methyl]-N-prop-2-ynyl-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-4-14-28(20-8-6-5-7-9-20)26(29)19-11-12-21-23(17-19)32-25(27-21)16-18-10-13-22(30-2)24(15-18)31-3/h1,10-13,15,17,20H,5-9,14,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEONLJHXFXUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N(CC#C)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
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N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
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N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
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N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
Reactant of Route 5
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N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(3,4-dimethoxybenzyl)-N-2-propyn-1-yl-1,3-benzoxazole-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.